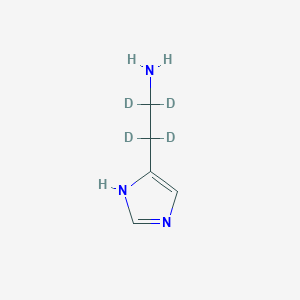

1,1,2,2-tetradeuterio-2-(1H-imidazol-5-yl)ethanamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,1,2,2-tetradeuterio-2-(1H-imidazol-5-yl)ethanamine is a deuterated analog of histamine, a biogenic amine involved in local immune responses, regulating physiological functions in the gut, and acting as a neurotransmitter. The compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen, replacing the hydrogen atoms in the ethanamine chain. This modification can significantly alter the compound’s physical and chemical properties, making it a valuable tool in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,2,2-tetradeuterio-2-(1H-imidazol-5-yl)ethanamine typically involves the deuteration of histamine. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a suitable catalyst, such as palladium on carbon (Pd/C). The reaction is carried out under controlled temperature and pressure conditions to ensure complete deuteration.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to achieve efficient deuteration. The purity of the final product is ensured through rigorous purification techniques, including distillation and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

1,1,2,2-tetradeuterio-2-(1H-imidazol-5-yl)ethanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

Reduction: Reduction reactions can convert the imidazole ring to more saturated structures.

Substitution: The imidazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.

Major Products Formed

The major products formed from these reactions include various substituted imidazole derivatives, which can have different functional groups attached to the imidazole ring, altering their chemical and biological properties.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

1,1,2,2-Tetradeuterio-2-(1H-imidazol-5-yl)ethanamine has the molecular formula C5H8D4N2 and a molecular weight of approximately 110.13 g/mol. The incorporation of deuterium (D) enhances its stability and alters its physical properties compared to its non-deuterated counterparts.

Medicinal Chemistry

Deuterated compounds are known to exhibit altered pharmacokinetics. The presence of deuterium can lead to:

- Improved Metabolic Stability : Deuterated drugs often show reduced metabolic degradation, resulting in longer half-lives and enhanced efficacy. This is particularly relevant in drug development where prolonged action is desired.

- Reduced Toxicity : Studies indicate that deuterated analogs may exhibit lower toxicity profiles due to slower metabolism and reduced formation of toxic metabolites.

A notable example includes the research on deuterated versions of imidazole derivatives for their potential use as anti-cancer agents. The altered metabolic pathways can lead to more effective therapeutic outcomes while minimizing side effects.

Biochemical Research

In biochemical studies, this compound serves as a valuable tool in:

- NMR Spectroscopy : Deuterium labeling allows for enhanced resolution in nuclear magnetic resonance (NMR) studies. This is crucial for elucidating the structure of biomolecules and understanding their dynamics in solution.

- Metabolomics : Its use in tracing metabolic pathways provides insights into cellular processes. The unique isotopic signature helps differentiate between endogenous compounds and those introduced experimentally.

Analytical Chemistry

The compound is utilized in various analytical techniques:

- Mass Spectrometry : Deuterated compounds improve the sensitivity and specificity of mass spectrometric analyses. They serve as internal standards for quantifying non-deuterated analogs in complex mixtures.

- Chromatography : In chromatographic techniques, the distinct retention times of deuterated versus non-deuterated compounds enhance separation efficiency.

Case Study 1: Drug Development

A study focused on the anti-tumor activity of deuterated imidazole derivatives demonstrated that this compound exhibited better pharmacokinetic properties compared to its non-deuterated form. The results indicated a significant reduction in liver metabolism rates, leading to increased bioavailability.

Case Study 2: Metabolic Tracing

In a metabolomics study using deuterated tracers, researchers employed this compound to trace pathways involved in amino acid metabolism in cancer cells. The findings revealed altered metabolic fluxes that could be targeted for therapeutic intervention.

Wirkmechanismus

The mechanism of action of 1,1,2,2-tetradeuterio-2-(1H-imidazol-5-yl)ethanamine involves its interaction with histamine receptors, particularly H1 and H2 receptors. The deuterium atoms can influence the binding affinity and metabolic stability of the compound, leading to altered physiological effects. The molecular targets include various enzymes and receptors involved in histamine metabolism and signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Histamine: The non-deuterated analog with similar biological functions.

Deuterated Histamine Derivatives: Other deuterated analogs with different degrees of deuteration.

Imidazole Derivatives: Compounds with similar imidazole rings but different substituents.

Uniqueness

1,1,2,2-tetradeuterio-2-(1H-imidazol-5-yl)ethanamine is unique due to its specific deuteration pattern, which provides distinct advantages in research applications, such as improved stability and altered metabolic pathways. This makes it a valuable tool for studying histamine-related processes and developing new therapeutic agents.

Biologische Aktivität

1,1,2,2-Tetradeuterio-2-(1H-imidazol-5-yl)ethanamine is a deuterated derivative of an imidazole-containing compound. The biological activities of imidazole derivatives have been widely studied due to their potential therapeutic applications, particularly in cancer treatment and antimicrobial activity. This article delves into the biological activity of this specific compound, exploring its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : C4H8D4N2

- Molecular Weight : Approximately 104.15 g/mol

- Structural Characteristics : The presence of deuterium (D) alters the compound's physical properties and may influence its metabolic pathways compared to its non-deuterated counterparts.

Imidazole derivatives are known to interact with various biological targets, including enzymes and receptors. The proposed mechanisms of action for this compound include:

- Enzyme Inhibition : Similar compounds have shown inhibitory effects on enzymes involved in cancer cell proliferation.

- Receptor Modulation : Interaction with neurotransmitter receptors has been observed, suggesting potential applications in neuropharmacology.

Anticancer Activity

Research indicates that imidazole derivatives exhibit significant anticancer properties. For instance:

- Case Study 1 : A study evaluated a series of imidazole derivatives for their ability to inhibit tumor growth in vitro. Compounds similar to this compound demonstrated IC50 values in the low micromolar range against various cancer cell lines (e.g., MCF-7 and A549) .

Antimicrobial Activity

Imidazole compounds have also been investigated for their antimicrobial properties:

- Case Study 2 : An evaluation of imidazole derivatives showed that some compounds significantly inhibited the growth of Mycobacterium tuberculosis. The structure-activity relationship (SAR) suggested that modifications at the nitrogen positions enhance antimicrobial efficacy .

Data Table: Biological Activities of Related Compounds

Efficacy in Preclinical Models

In preclinical studies, compounds with similar structural features to this compound were tested for their pharmacokinetic profiles and therapeutic efficacy:

- Pharmacokinetics : Deuterated compounds often exhibit altered metabolic pathways which can enhance their bioavailability and stability in vivo.

- Therapeutic Index : The therapeutic index was assessed in animal models; compounds showed promising results with lower toxicity profiles compared to non-deuterated analogs.

Eigenschaften

CAS-Nummer |

344299-48-5 |

|---|---|

Molekularformel |

C5H11Cl2N3 |

Molekulargewicht |

188.09 g/mol |

IUPAC-Name |

1,1,2,2-tetradeuterio-2-(1H-imidazol-5-yl)ethanamine;dihydrochloride |

InChI |

InChI=1S/C5H9N3.2ClH/c6-2-1-5-3-7-4-8-5;;/h3-4H,1-2,6H2,(H,7,8);2*1H/i1D2,2D2;; |

InChI-Schlüssel |

PPZMYIBUHIPZOS-RIZDZYNXSA-N |

SMILES |

C1=C(NC=N1)CCN |

Isomerische SMILES |

[2H]C([2H])(C1=CN=CN1)C([2H])([2H])N.Cl.Cl |

Kanonische SMILES |

C1=C(NC=N1)CCN.Cl.Cl |

Synonyme |

1H-Imidazole-4-ethanamine-d4 Dihydrochloride; 2-(1H-Imidazol-4-yl)ethanamine-d4 Dihydrochloride; 2-(1H-Imidazol-4-yl)ethylamine-d4 Dihydrochloride; 4-[2-Amino(ethyl-d4)]imidazole Dihydrochloride; Ceplene-d4; Histamine-d4 Chloride; Histamine-d4 Dichlo |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.